

A Comparative NMR Spectroscopic Analysis of Austamide and Its Stereoisomers

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Compound of Interest

| | |
|----------------|-----------|
| Compound Name: | Austamide |
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A detailed examination of the ^1H and ^{13}C NMR spectra of **Austamide** and its stereoisomers reveals distinct chemical shift and coupling constant variations that are critical for their structural elucidation and differentiation. This guide provides a comparative analysis of the available NMR data for these complex indole alkaloids, supported by experimental protocols and workflow visualizations.

Austamide, a toxic metabolite first isolated from *Aspergillus ustus*, and its stereoisomers, such as **(+)-deoxyisoaustamide** and **(+)-hydratoaustamide**, represent a class of structurally intricate natural products. The subtle differences in their stereochemistry present a significant challenge for characterization, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for their identification.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the reported ^1H and ^{13}C NMR spectral data for derivatives of the **Austamide** family. It is important to note that the specific chemical shifts can be influenced by the solvent used and the specific stereoisomer.

Table 1: ^1H NMR Spectral Data (δ , ppm) for Deoxyisoaustamide Derivatives.^[1]

| Position | 16 α -hydroxy-17 α -methoxy-deoxydihydroisoaustamide (in DMSO-d6) | 16 β -hydroxy-17 β -methoxy-deoxydihydroisoaustamide (in DMSO-d6) |
|---------------------|---|---|
| 1 | 10.69 (s) | 10.74 (s) |
| 4 | 7.32 (d, 8.0) | 7.32 (d, 8.0) |
| 5 | 6.90 (t, 8.0) | 6.90 (t, 8.0) |
| 6 | 7.19 (t, 8.0) | 7.19 (t, 8.0) |
| 7 | 6.95 (d, 8.0) | 6.95 (d, 8.0) |
| 10a | 3.26 (t, 12.0) | 3.32 (m) |
| 10b | 3.60 (dd, 12.0, 4.0) | 3.58 (dd, 12.0, 4.0) |
| 11 | 4.20 (t, 4.0) | 4.19 (t, 4.0) |
| 14a | 1.50 (m) | 1.55 (m) |
| 14b | 1.83 (m) | 1.80 (m) |
| 15a | 2.69 (m) | 2.55 (m) |
| 15b | 3.94 (m) | 3.98 (m) |
| 16 | 3.90 (d, 2.5) | 4.08 (d, 2.5) |
| 17-OCH ₃ | 1.46 (s) | 1.53 (s) |
| 19 | 1.34 (s) | 1.40 (s) |
| 20 | 1.53 (s) | 1.58 (s) |
| 21 | 5.81 (d, 12.0) | 5.85 (d, 12.0) |
| 22 | 5.81 (d, 12.0) | 5.85 (d, 12.0) |
| 16-OH | 5.39 (d, 2.5) | 5.35 (d, 2.5) |

Table 2: ¹³C NMR Spectral Data (δ , ppm) for Deoxyisoaustamide Derivatives.[\[1\]](#)

| Position | 16 α -hydroxy-17 α -methoxy-deoxydihydroisoaustamidine (in DMSO-d6) | 16 β -hydroxy-17 β -methoxy-deoxydihydroisoaustamidine (in DMSO-d6) |
|---------------------|---|---|
| 2 | 141.1 | 141.0 |
| 3 | 102.8 | 102.9 |
| 4 | 117.4 | 117.5 |
| 5 | 118.6 | 118.6 |
| 6 | 120.5 | 120.5 |
| 7 | 110.4 | 110.4 |
| 8 | 134.9 | 134.9 |
| 9 | 128.3 | 128.3 |
| 10 | 26.0 | 26.1 |
| 11 | 58.6 | 58.7 |
| 12 | 166.3 | 166.4 |
| 14 | 28.8 | 28.9 |
| 15 | 42.6 | 42.7 |
| 16 | 74.2 | 74.0 |
| 17 | 93.9 | 93.8 |
| 18 | 162.1 | 162.2 |
| 19 | 32.3 | 32.4 |
| 20 | 28.3 | 28.4 |
| 21 | 140.6 | 140.7 |
| 22 | 121.9 | 122.0 |
| 23 | 37.3 | 37.4 |
| 17-OCH ₃ | 47.6 | 47.7 |

Experimental Protocols

NMR Spectroscopy of Indole Alkaloids

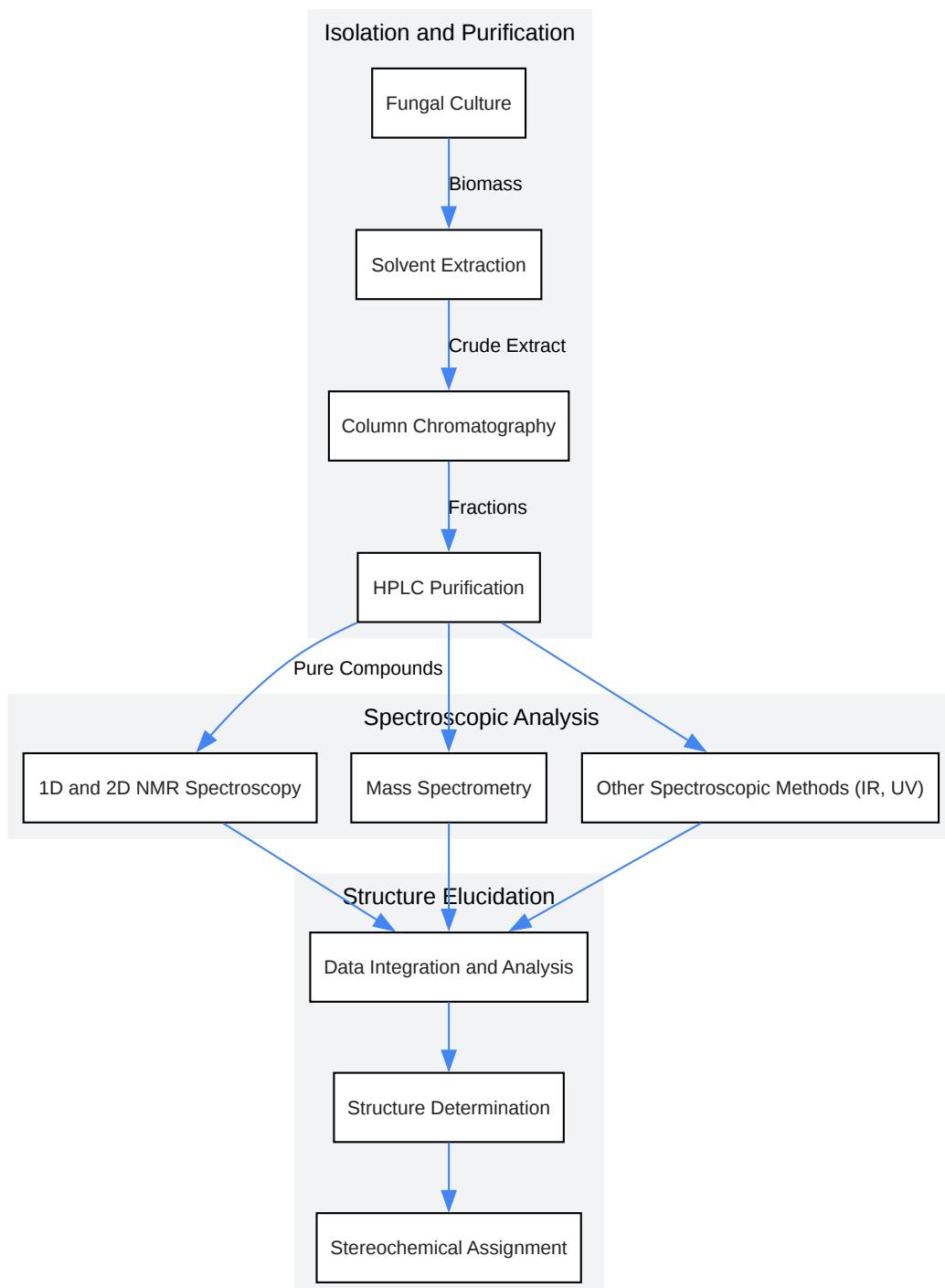
A general protocol for acquiring high-quality NMR spectra of indole alkaloids like **Austamide** and its stereoisomers is as follows:

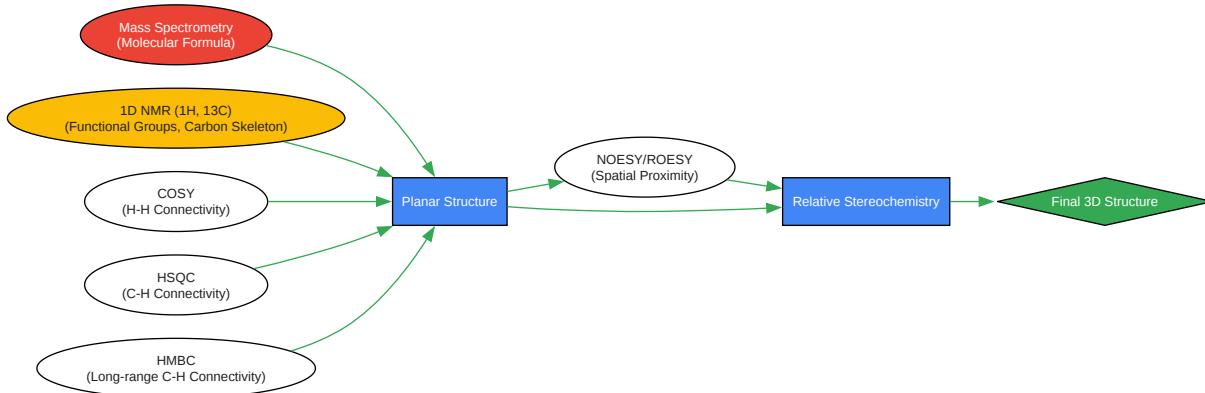
- **Sample Preparation:** Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical as it can influence the chemical shifts of labile protons.
- **Instrument Tuning and Shimming:** The NMR spectrometer probe is tuned to the frequencies of ¹H and ¹³C. The magnetic field is then shimmed to achieve optimal resolution and line shape for the proton spectrum.
- **¹H NMR Acquisition:** A standard one-dimensional proton NMR experiment is performed. Key parameters include a spectral width sufficient to cover all proton signals (typically 0-12 ppm), a long acquisition time for good digital resolution (e.g., 2-3 seconds), and an appropriate relaxation delay to ensure quantitative measurements if needed.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR experiment is conducted. The spectral width should encompass all carbon signals, including carbonyls (e.g., 0-220 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- **2D NMR Experiments:** To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments is typically employed. These include:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin systems.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, which is essential for stereochemical assignments.

- Data Processing: The acquired Free Induction Decays (FIDs) are processed by applying a suitable window function (e.g., exponential or sine-bell) followed by Fourier transformation. The resulting spectra are then phased and calibrated using the residual solvent signals as a reference.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of novel natural products like **Austamide** and its stereoisomers.





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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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